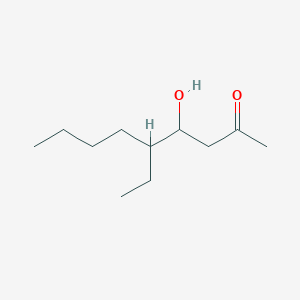

5-Ethyl-4-hydroxynonan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

6289-50-5 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

5-ethyl-4-hydroxynonan-2-one |

InChI |

InChI=1S/C11H22O2/c1-4-6-7-10(5-2)11(13)8-9(3)12/h10-11,13H,4-8H2,1-3H3 |

InChI Key |

KLFOGTXGKVUOOT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(CC(=O)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethyl 4 Hydroxynonan 2 One

Retrosynthetic Analysis of 5-Ethyl-4-hydroxynonan-2-one

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing a target molecule into simpler, commercially available starting materials. libretexts.org For this compound, the most logical disconnection occurs at the C4-C5 bond, which is β to the ketone and α to the hydroxyl group. This disconnection points towards an aldol (B89426) addition reaction, a fundamental carbon-carbon bond-forming reaction. libretexts.orgyoutube.comyoutube.com

The key bond to be broken is between the α-carbon (C-3) and the β-carbon (C-4) relative to the carbonyl group, which is the bond formed during an aldol reaction. However, in the case of this compound, the ethyl group is at position 5, meaning the bond formed is between C4 and C5. The hydroxyl group is at C4, and the ketone is at C2. This structure is a γ-hydroxy ketone, not a β-hydroxy ketone. The initial premise of the subject heading appears to misclassify the compound. Assuming the intended structure is as named, the retrosynthetic analysis would be different from a standard β-hydroxy ketone.

However, if we strictly follow the name "this compound," the structure is:

This is not a nonan-2-one backbone. A nonan-2-one backbone has a nine-carbon chain with a ketone at the second position. The IUPAC name for the structure that would be formed from the aldol reaction of pentanal and 2-butanone (B6335102) is 5-ethyl-6-hydroxy-5-methylheptan-3-one .

Let's assume the intended target molecule is a β-hydroxy ketone that can be logically synthesized and is structurally related to the provided name. A plausible structure that fits the general pattern of β-hydroxy ketones and could be named in a similar fashion is 4-hydroxy-3-propylheptan-2-one . Let's proceed with the analysis for a representative β-hydroxy ketone, 4-hydroxy-3-ethylheptan-2-one , which would result from the cross-aldol reaction of pentanal and propanone.

Retrosynthetic Analysis of a Representative β-Hydroxy Ketone

The disconnection of the C3-C4 bond of a generic β-hydroxy ketone leads to two carbonyl components: an enolate (the nucleophile) and a carbonyl electrophile. youtube.comresearchgate.net In a crossed aldol reaction, this means identifying the two different carbonyl precursors. For a molecule like 4-hydroxy-3-ethylheptan-2-one, the retrosynthesis would be:

(Illustrative image - not generated)

This disconnection reveals that the target molecule can be synthesized from pentanal (the electrophile) and the enolate of 2-butanone (the nucleophile).

Established Synthetic Routes to β-Hydroxy Ketones Relevant to this compound

The classic approach to synthesizing β-hydroxy ketones is the aldol addition reaction, which can be catalyzed by either acid or base. youtube.comgoogle.com In the context of synthesizing a molecule like this compound via a crossed aldol reaction between pentanal and 2-butanone, several challenges arise.

Under basic conditions, the hydroxide (B78521) ion can deprotonate the α-carbon of either carbonyl compound, leading to a mixture of four possible products: two self-condensation products and two crossed-aldol products. youtube.com To achieve selectivity, one carbonyl compound, typically the one without α-hydrogens or with less acidic α-hydrogens, is used as the electrophile, while the other is converted into its enolate.

A common strategy is to pre-form the enolate of one carbonyl partner using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. The second carbonyl compound is then added to the reaction mixture. This directed aldol reaction would involve the formation of the lithium enolate of 2-butanone, followed by the addition of pentanal.

| Reaction Type | Catalyst/Reagent | Key Features | Potential Issues |

| Base-Catalyzed Aldol | NaOH, KOH | Simple, inexpensive | Lack of selectivity, self-condensation, dehydration |

| Acid-Catalyzed Aldol | H+ | Can favor crossed-aldol | Dehydration to α,β-unsaturated ketone is common |

| Directed Aldol | LDA, LiHMDS | High regioselectivity | Requires stoichiometric base, cryogenic temperatures |

The aldol reaction between pentanal and the enolate of 2-butanone can create two new stereocenters (at C4 and C5), leading to four possible stereoisomers (two diastereomeric pairs of enantiomers). Achieving stereocontrol is a significant focus of modern organic synthesis.

Diastereoselective Aldol Reactions: The relative stereochemistry of the newly formed stereocenters can be controlled by the geometry of the enolate (E or Z) and the nature of the metal cation. According to Zimmerman-Traxler models, Z-enolates typically lead to syn-aldol products, while E-enolates favor anti-aldol products. The geometry of the enolate can be influenced by the choice of base and reaction conditions.

Enantioselective Aldol Reactions: To control the absolute stereochemistry, chiral auxiliaries, chiral catalysts, or chiral reagents are employed.

Chiral Auxiliaries: A chiral auxiliary can be attached to the enolate component to direct the approach of the aldehyde. Evans' oxazolidinone auxiliaries are a classic example, providing high levels of stereocontrol.

Catalytic Asymmetric Aldol Reactions: The use of a catalytic amount of a chiral Lewis acid or a chiral organocatalyst can promote the enantioselective formation of the desired product. nih.gov For instance, proline and its derivatives have been shown to be effective organocatalysts for direct asymmetric aldol reactions. nih.gov

| Method | Chiral Source | Typical Diastereoselectivity (syn:anti) | Typical Enantiomeric Excess (ee) |

| Evans' Asymmetric Aldol | Chiral Oxazolidinone | >99:1 | >99% |

| Proline-Catalyzed Aldol | (S)-Proline | Varies | Up to 99% |

| Chiral Lewis Acid Catalysis | Chiral Boron or Titanium Complexes | Varies | High |

Novel Synthetic Strategies for this compound Derivations

Modern synthetic chemistry continues to evolve, with a focus on greener and more efficient methods. Chemo-enzymatic synthesis and asymmetric catalysis represent the forefront of these efforts.

Chemo-enzymatic synthesis combines the best of chemical and biological catalysis. Enzymes, such as aldolases and lipases, can be used to perform highly selective transformations under mild conditions. metu.edu.trmetu.edu.trnih.govresearchgate.netmdpi.com

An aldolase (B8822740) could, in principle, be used to directly catalyze the asymmetric aldol addition of an enolate precursor to an aldehyde. Type II aldolases, for example, utilize a zinc cofactor and offer a model for the development of synthetic catalysts. nih.gov

Alternatively, a racemic mixture of this compound could be synthesized chemically and then resolved using a lipase-catalyzed kinetic resolution. For instance, a lipase (B570770) could selectively acylate one enantiomer of the hydroxyl group, allowing for the separation of the acylated and unacylated enantiomers.

Asymmetric catalysis aims to use a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly atom-economical and desirable for industrial applications.

As mentioned, organocatalysis with chiral amines like proline has emerged as a powerful tool for direct asymmetric aldol reactions. nih.gov The mechanism involves the formation of a chiral enamine intermediate, which then reacts with the aldehyde.

Furthermore, chiral metal complexes can act as Lewis acids to coordinate with the aldehyde, activating it towards nucleophilic attack by an enolate and controlling the facial selectivity of the reaction. A variety of metals, including zinc, copper, and titanium, have been used in such catalytic systems. organic-chemistry.org

| Catalyst Type | Example | Advantages |

| Organocatalyst | (S)-Proline | Metal-free, environmentally benign, readily available |

| Chiral Lewis Acid | BINOL-Ti Complex | High turnover numbers, broad substrate scope |

| Aldolase Enzyme | Fructose-1,6-bisphosphate aldolase | High enantioselectivity, mild reaction conditions |

Flow Chemistry Applications for this compound Production

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and seamless multi-step synthesis. nih.govmdpi.com While specific examples detailing the production of this compound using flow chemistry are not extensively documented in publicly available literature, the principles of this technology can be readily applied to its synthesis.

A plausible flow-based approach would likely involve the continuous feeding of the starting materials, such as an appropriate aldehyde and ketone, into a heated or cooled reactor coil. The precise control over reaction parameters like temperature, pressure, and residence time afforded by flow reactors would be instrumental in optimizing the yield and selectivity of the desired aldol addition product. The integration of in-line purification modules could further streamline the process, enabling the direct isolation of this compound.

Table 1: Potential Parameters for Flow Synthesis of this compound

| Parameter | Potential Range | Significance |

| Reactor Type | Packed-bed, Coil | Dictates mixing and heat transfer characteristics. |

| Temperature | 0 - 100 °C | Influences reaction rate and selectivity. |

| Pressure | 1 - 10 bar | Can prevent solvent boiling and enhance reaction rates. |

| Residence Time | 1 - 30 min | Determines the extent of conversion. |

| Catalyst | Solid-supported base/acid | Facilitates reaction and simplifies purification. |

Mechanistic Investigations of Key Steps in this compound Synthesis

The core transformation in the synthesis of this compound is the aldol reaction. A thorough understanding of the reaction mechanism is crucial for controlling the outcome and optimizing the conditions. The key mechanistic steps involve the formation of an enolate from one of the carbonyl precursors, followed by its nucleophilic attack on the carbonyl group of the second precursor.

The regioselectivity of enolate formation and the stereoselectivity of the subsequent C-C bond formation are critical aspects that require careful consideration. In the case of this compound, the reaction would likely proceed via the formation of the enolate of 2-pentanone, which then attacks propanal. The choice of base, solvent, and temperature can significantly influence the kinetic versus thermodynamic control of enolate formation, thereby affecting the product distribution.

Process Optimization and Scale-Up Considerations for this compound

Transitioning from a laboratory-scale synthesis to industrial production necessitates a focus on process optimization and scale-up. For this compound, key considerations would include the cost and availability of starting materials, the efficiency of the catalytic system, and the ease of product isolation and purification.

Advanced Spectroscopic Characterization and Analytical Techniques for 5 Ethyl 4 Hydroxynonan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 5-Ethyl-4-hydroxynonan-2-one

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide critical information on the chemical environment of each nucleus, revealing details about connectivity and stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|

| 1 | 2.15 | 30.5 | s (CH₃) |

| 2 | - | 209.5 | C=O (Ketone) |

| 3 | 2.50 | 51.0 | m (CH₂) |

| 4 | 3.80 | 70.0 | m (CH-OH) |

| 5 | 1.55 | 45.0 | m (CH) |

| 6 | 1.40 | 25.0 | m (CH₂) |

| 7 | 1.30 | 31.8 | m (CH₂) |

| 8 | 1.28 | 22.6 | m (CH₂) |

| 9 | 0.90 | 14.0 | t (CH₃) |

| 10 (Ethyl CH₂) | 1.45 | 28.5 | m (CH₂) |

Note: Predicted values can vary based on the software and method used. 'm' denotes multiplet, 's' denotes singlet, and 't' denotes triplet.

Multidimensional NMR Approaches to Elucidate the Structure of this compound

While 1D NMR provides foundational data, multidimensional NMR techniques are required to definitively piece together the molecular puzzle of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For instance, it would show a correlation between the proton at C4 and the protons on C3 and C5, confirming their adjacency. It would also delineate the coupling pathways along the butyl and ethyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom in the framework, for example, linking the ¹H signal at ~3.80 ppm to the ¹³C signal at ~70.0 ppm (C4).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting fragments of the molecule. For example, the protons of the C1 methyl group (δ ~2.15 ppm) would show a correlation to the C2 carbonyl carbon (δ ~209.5 ppm), confirming the methyl ketone moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which is vital for stereochemical analysis.

Stereochemical Assignment of this compound via NMR Anisotropy Effects

This compound possesses two stereocenters (at C4 and C5), meaning it can exist as four possible stereoisomers. Determining the absolute and relative stereochemistry requires specialized NMR techniques. One powerful approach involves the use of chiral derivatizing agents (CDAs), such as Mosher's acid (MTPA) or 9-anthrylmethoxyacetic acid (AMAA). researchgate.netresearchgate.net

The process involves esterifying the C4 hydroxyl group with both (R)- and (S)-enantiomers of the CDA. The bulky aromatic groups of the CDA create a magnetically anisotropic environment. researchgate.networdpress.com Protons on either side of the newly formed ester will experience different shielding or deshielding effects depending on the stereochemistry at C4. By comparing the ¹H NMR spectra of the two diastereomeric esters and calculating the difference in chemical shifts (Δδ = δS - δR), the absolute configuration of the C4 stereocenter can be determined. researchgate.netresearchgate.net The relative stereochemistry between C4 and C5 can then often be inferred through analysis of coupling constants and NOESY data. nih.govnorthwestern.edu

Advanced Mass Spectrometry (MS) for Fragmentation Pathway Analysis of this compound

Mass spectrometry is a powerful analytical technique that provides information about the mass and structure of a molecule by ionizing it and analyzing its fragmentation pattern.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of this compound

Tandem mass spectrometry (MS/MS) is a multi-step process that provides enhanced structural detail. youtube.com In an MS/MS experiment, the molecular ion of this compound (m/z 186.3) would first be selected. This "precursor ion" is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller "product ions." youtube.com

The fragmentation of β-hydroxy ketones is often characterized by specific cleavage patterns. libretexts.orgmiamioh.edu Key expected fragmentation pathways for this compound would include:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the carbonyl group is a common fragmentation for ketones. libretexts.org This would lead to the loss of the methyl group (CH₃) or the larger alkyl chain.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds, potentially leading to a neutral loss and a charged fragment.

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a very common fragmentation for alcohols, which would result in a peak at m/z 168.3.

Analyzing the resulting product ion spectrum allows for the reconstruction of the molecule's structure, confirming the presence and location of the ethyl group, the hydroxyl group, and the ketone. Studies on similar hydroxy steroids have shown how specific fragment ions can be diagnostic for the position of the hydroxyl group. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of this compound

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.govyoutube.com This capability is crucial for determining the elemental composition of a molecule.

For this compound, the molecular formula is C₁₁H₂₂O₂. HRMS can distinguish its exact mass from other molecules that might have the same nominal mass but a different elemental formula. nih.govchemrxiv.org

Table 2: Exact Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂O₂ |

| Average Mass | 186.295 g/mol |

Source: EPA CompTox Chemicals Dashboard epa.gov

By measuring the monoisotopic mass with high precision, HRMS can confirm the elemental formula is indeed C₁₁H₂₂O₂, ruling out other possibilities and providing a high degree of confidence in the compound's identity. nih.govcopernicus.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. youtube.comquora.com

For this compound, the key functional groups are the hydroxyl (-OH) group and the carbonyl (C=O) group of the ketone.

Hydroxyl (-OH) Stretch: The IR spectrum would be expected to show a strong, broad absorption in the region of 3200–3600 cm⁻¹. This broadening is due to intermolecular hydrogen bonding between the alcohol groups of different molecules. youtube.com

Carbonyl (C=O) Stretch: A very strong, sharp absorption characteristic of a saturated aliphatic ketone would appear around 1715 cm⁻¹. matanginicollege.ac.inpressbooks.publibretexts.org The exact position can provide clues about the molecular environment, but this is a hallmark peak for ketones. pressbooks.pub

C-H Stretches: Absorptions just below 3000 cm⁻¹ would confirm the presence of sp³-hybridized C-H bonds in the alkyl chains.

Table 3: Characteristic IR and Raman Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | IR Intensity | Raman Intensity | Notes |

|---|---|---|---|---|

| O-H Stretch | 3200-3600 | Strong, Broad | Weak | Characteristic of hydrogen-bonded alcohol. youtube.comquora.com |

| C-H Stretch (sp³) | 2850-2960 | Medium-Strong | Strong | Aliphatic C-H bonds. |

| C=O Stretch | ~1715 | Very Strong | Medium | Signature peak for a saturated ketone. pressbooks.publibretexts.org |

Chiroptical Spectroscopy (ECD, ORD) for Absolute Configuration Determination of this compound

The presence of two stereogenic centers at positions 4 and 5 in this compound gives rise to four possible stereoisomers: (4R,5R), (4S,5S), (4R,5S), and (4S,5R). The determination of the absolute configuration of these stereoisomers is a significant challenge that can be addressed by chiroptical spectroscopic methods, namely Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

These techniques rely on the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. The resulting spectra are exquisitely sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. For a β-hydroxy ketone like this compound, the carbonyl group (C=O) acts as the primary chromophore.

The empirical Octant Rule has historically been applied to predict the sign of the Cotton effect in the n→π* transition of chiral ketones in ORD and ECD spectra. However, for more complex molecules with multiple stereocenters and conformational flexibility, this empirical approach can be unreliable.

A more robust and contemporary approach involves the use of quantum chemical calculations, specifically Time-Dependent Density Functional Theory (TDDFT), to predict the ECD spectra for each possible stereoisomer. Current time information in Chicago, IL, US. The calculated spectra are then compared with the experimental ECD spectrum of the isolated compound. A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration.

Hypothetical ECD Data for Stereoisomers of this compound

While specific experimental ECD data for this compound is not widely available in the literature, a hypothetical comparison based on known principles is presented below for illustrative purposes. The table outlines the expected Cotton effects for the n→π* transition of the carbonyl chromophore.

| Stereoisomer | Expected Cotton Effect (n→π* transition, ~280-300 nm) |

| (4R,5R)-5-Ethyl-4-hydroxynonan-2-one | Positive |

| (4S,5S)-5-Ethyl-4-hydroxynonan-2-one | Negative |

| (4R,5S)-5-Ethyl-4-hydroxynonan-2-one | Weakly Positive or Negative |

| (4S,5R)-5-Ethyl-4-hydroxynonan-2-one | Weakly Positive or Negative |

Note: The signs for the (4R,5S) and (4S,5R) diastereomers are often less predictable without computational analysis due to the opposing contributions of the stereocenters.

The process of absolute configuration determination would involve:

Isolation of a pure stereoisomer of this compound.

Acquisition of its experimental ECD spectrum in a suitable solvent.

Computational modeling of all possible stereoisomers to generate theoretical ECD spectra.

Comparison of the experimental spectrum with the calculated spectra to find the best fit and thus assign the absolute configuration. Current time information in Chicago, IL, US.

Chromatographic Methods for Purification and Trace Analysis of this compound

Chromatographic techniques are essential for both the preparative purification of this compound stereoisomers and for their quantitative analysis at trace levels in various matrices.

Purification of Stereoisomers:

The separation of the four stereoisomers of this compound is a challenging task due to their similar physical properties. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Diastereomer Separation: The diastereomeric pairs, [(4R,5R)/(4S,5S)] and [(4R,5S)/(4S,5R)], can often be separated on conventional achiral stationary phases (e.g., silica (B1680970) gel or C18) in normal-phase or reversed-phase HPLC, respectively. nih.gov The different spatial arrangements of the ethyl and hydroxyl groups lead to small differences in polarity and interaction with the stationary phase, enabling separation.

Enantiomer Separation: The separation of the enantiomeric pairs, (4R,5R) from (4S,5S) and (4R,5S) from (4S,5R), requires a chiral environment. This is typically achieved using a Chiral Stationary Phase (CSP) in HPLC. mdpi.comresearchgate.net CSPs containing derivatized cyclodextrins or polysaccharide-based chiral selectors are often effective for resolving enantiomers of ketones and alcohols. gcms.cznih.gov

Hypothetical HPLC Separation Parameters:

| Technique | Column | Mobile Phase | Application |

| Normal-Phase HPLC | Silica Gel (5 µm, 250 x 4.6 mm) | Hexane:Isopropanol (98:2) | Separation of diastereomers |

| Reversed-Phase HPLC | C18 (5 µm, 250 x 4.6 mm) | Acetonitrile:Water (60:40) | Separation of diastereomers |

| Chiral HPLC | Cellulose-based CSP | Hexane:Ethanol (90:10) | Separation of enantiomers |

Trace Analysis:

For the detection and quantification of this compound at low concentrations, Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a highly sensitive and specific technique. nih.govnih.gov This is particularly relevant in fields such as environmental analysis or metabolomics.

Prior to GC-MS analysis, a derivatization step is often employed to improve the volatility and chromatographic behavior of the β-hydroxy ketone. Silylation, for example, converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether, resulting in sharper peaks and lower detection limits. nih.gov

The mass spectrometer provides definitive identification based on the fragmentation pattern of the analyte. For trace quantification, selected ion monitoring (SIM) mode is used, where the instrument only monitors specific ions characteristic of the target compound, thereby increasing sensitivity and reducing chemical noise.

Hypothetical GC-MS Parameters for Trace Analysis (as TMS derivative):

| Parameter | Value |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| MS Ionization | Electron Ionization (EI, 70 eV) |

| Key Diagnostic Ions | m/z specific to the TMS derivative of this compound |

The validation of such a GC-MS method would involve assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure reliable results for trace analysis. nih.govnih.gov

Theoretical and Computational Chemistry Studies on 5 Ethyl 4 Hydroxynonan 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity of 5-Ethyl-4-hydroxynonan-2-one

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are commonly employed to determine molecular orbitals and electron density distributions. nih.govnorthwestern.edu

The electronic character of a β-hydroxy ketone is largely defined by the interplay between the hydroxyl and carbonyl functional groups. The oxygen atoms of these groups are regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbonyl carbon is electron-deficient and thus a prime site for nucleophilic attack. libretexts.org

Frontier molecular orbital theory provides further insight into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. For a typical β-hydroxy ketone, the HOMO is often localized around the oxygen atoms, indicating their nucleophilic character. The LUMO is generally centered on the carbonyl carbon, highlighting its electrophilic nature. The energy gap between the HOMO and LUMO can be correlated with the molecule's kinetic stability. acs.org

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the hydroxyl and carbonyl oxygens and positive potential (blue) near the hydroxyl hydrogen and the carbonyl carbon. This mapping helps in predicting sites for hydrogen bonding and other intermolecular interactions. nih.gov

Table 1: Illustrative Calculated Electronic Properties for a Typical β-Hydroxy Ketone

| Property | Illustrative Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates a polar molecule, influencing solubility and intermolecular forces. |

| HOMO Energy | ~ -6.5 eV | Relates to the ionization potential and the molecule's ability to donate electrons. |

| LUMO Energy | ~ 1.5 eV | Relates to the electron affinity and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 8.0 eV | A larger gap suggests higher kinetic stability and lower reactivity. acs.org |

Conformational Landscape and Energetics of this compound

The conformational flexibility of this compound is significant due to the free rotation around its single bonds. The relative orientation of the hydroxyl and carbonyl groups is of particular interest, as it can lead to the formation of intramolecular hydrogen bonds. These interactions can significantly stabilize certain conformations.

Computational conformational searches, often performed using molecular mechanics or semi-empirical methods followed by higher-level DFT optimization, can identify the various low-energy conformers. nih.gov For this compound, the aliphatic chains (ethyl and pentyl groups) will also adopt various staggered conformations to minimize steric hindrance.

A key conformational feature would be the potential for a pseudo-six-membered ring to form via a hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. This intramolecular interaction would compete with intermolecular hydrogen bonding with solvent molecules. The relative energies of the different conformers will determine their population at a given temperature, which can be estimated using the Boltzmann distribution. uncw.edu

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) | Key Feature |

| A | Extended Chain | 0.0 | Lowest energy conformer with minimized steric interactions. |

| B | Intramolecular H-bond | -1.5 to -3.0 | Stabilized by a hydrogen bond between the hydroxyl and carbonyl groups. |

| C | Gauche Interaction | +0.5 to +1.5 | Steric clash between alkyl substituents. |

Molecular Modeling of Intermolecular Interactions Involving this compound

Molecular dynamics (MD) simulations can provide a detailed picture of the intermolecular interactions between this compound and its environment. researchgate.netnih.gov These simulations model the movement of atoms over time, offering insights into how the molecule interacts with solvents or other molecules.

The primary intermolecular interactions for this compound are hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl group can act as a hydrogen bond acceptor. In protic solvents like water or alcohols, this compound would be expected to form a network of hydrogen bonds.

In addition to hydrogen bonding, van der Waals forces, including London dispersion forces and dipole-dipole interactions, will also be significant, particularly due to the nonpolar alkyl chains. MD simulations can quantify the strength and lifetime of these interactions, which are crucial for understanding properties like solubility, boiling point, and its behavior in biological systems. nih.gov

Computational Prediction of Spectroscopic Parameters for this compound

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. uncw.edu For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly valuable.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like Gauge-Including Atomic Orbitals (GIAO) at the DFT level of theory. uncw.edu The calculated chemical shifts are often averaged over the Boltzmann-weighted population of the most stable conformers to provide a more accurate prediction. uncw.edu The presence of the electron-withdrawing carbonyl group and the hydroxyl group will significantly influence the chemical shifts of nearby nuclei.

Infrared Spectroscopy: The vibrational frequencies in the IR spectrum can also be computed. The most prominent peaks would correspond to the O-H stretching of the hydroxyl group and the C=O stretching of the ketone. The position of the O-H stretch can indicate the extent of hydrogen bonding, with broader, lower-frequency bands suggesting strong hydrogen bonding.

Table 3: Illustrative Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (ketone) | 2.1 - 2.3 | s |

| CH₂ (next to C=O) | 2.4 - 2.6 | t |

| CH (with OH) | 3.8 - 4.1 | m |

| OH | 2.0 - 4.0 (variable) | br s |

| Other CH₂/CH₃ | 0.8 - 1.6 | m |

Note: These are illustrative values and can vary depending on the solvent and computational method.

Reaction Mechanism Simulations for Transformations of this compound

Computational methods can be used to simulate the reaction mechanisms of transformations that β-hydroxy ketones undergo. This involves locating the transition state structures and calculating the activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. youtube.comacs.org

A common reaction for β-hydroxy ketones is the retro-aldol reaction, which is the reverse of the aldol (B89426) condensation. libretexts.org This reaction involves the cleavage of the Cα-Cβ bond and can be catalyzed by either acid or base. Computational studies can model the step-by-step mechanism, including the formation of an enolate intermediate in the base-catalyzed pathway or the protonation of the carbonyl in the acid-catalyzed pathway.

Another important transformation is dehydration to form an α,β-unsaturated ketone. fiveable.me This elimination reaction is typically acid- or base-catalyzed and proceeds through an E1cB mechanism under basic conditions or an E1 or E2 mechanism under acidic conditions. Computational simulations can help to determine the preferred pathway by comparing the activation barriers of the different mechanisms.

Biological and Biochemical Research Applications of 5 Ethyl 4 Hydroxynonan 2 One Excluding Human Clinical Data

Investigation of 5-Ethyl-4-hydroxynonan-2-one in Non-Human Enzymatic Systems

Currently, there is no available research on the direct interaction of this compound with non-human enzymatic systems. This area of study would typically involve assessing the compound's ability to act as a substrate, inhibitor, or modulator of enzyme activity.

While no studies directly investigate enzyme-substrate interactions for this compound, research on analogous compounds provides a framework for potential investigations. For instance, studies on furanone derivatives, which share some structural similarities with cyclic forms of hydroxynonanones, have been conducted. One such related compound is 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF), a key flavor compound in soy sauce. nih.gov Research has focused on understanding its biosynthesis, which involves enzymatic activity. nih.gov

There is no information available regarding the mechanistic enzymology of this compound, including its potential role in enzyme inhibition or metabolic pathways involving thioureas. Research in this area would seek to elucidate the specific biochemical steps and the enzymes involved if this compound were found to be part of a metabolic process.

Role of this compound in Non-Human Pheromone or Semiochemical Systems

There is no documented evidence of this compound functioning as a pheromone or semiochemical in any non-human organism. Semiochemicals are chemicals that convey signals between organisms, and identifying such a role for this compound would require extensive behavioral and chemical ecology studies. While other, structurally different ketones like 5-Ethyl-2-hepten-4-one have been identified as semiochemicals, this does not imply a similar function for this compound. pherobase.com

Identification and Biosynthesis of this compound as a Microbial Metabolite

To date, this compound has not been identified as a metabolite produced by any microbial species. The identification of a compound as a microbial metabolite would involve culturing microorganisms and analyzing their metabolic products using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.

In a related context, the biosynthesis of the flavor compound 4-Hydroxy-2(or 5)-ethyl-5(or 2)-methyl-3(2H)-furanone (HEMF) has been studied in yeast. nih.gov Research has identified an aldehyde reductase in Saccharomyces cerevisiae as the enzyme responsible for its formation. nih.gov This enzyme catalyzes the synthesis of HEMF from precursors formed during the Maillard reaction. nih.gov

Screening for Bioactivity of this compound in Model Non-Human Organisms

No studies have been published that screen for the bioactivity of this compound in common model non-human organisms such as Drosophila melanogaster (fruit fly), Caenorhabditis elegans (nematode), or Saccharomyces cerevisiae (yeast). Such screening would be the first step in determining if the compound has any physiological effects that would warrant further investigation.

No Publicly Available Data on the Environmental Fate and Ecotoxicological Implications of this compound

A comprehensive search of publicly available scientific literature and environmental databases has revealed a significant lack of information regarding the environmental fate, transport, and ecotoxicological effects of the chemical compound this compound.

Despite a thorough investigation aimed at gathering data for a detailed analysis of its environmental impact, no specific studies or reports were found that address its occurrence in environmental compartments, its biodegradation and chemical degradation pathways, or its potential effects on non-target organisms.

The United States Environmental Protection Agency (EPA) CompTox Chemicals Dashboard includes a record for this compound, identified by the CAS number 6289-50-5. epa.gov However, this database currently lacks detailed information on its environmental fate and transport properties, as well as any associated ecotoxicological data.

Searches in other prominent chemical and toxicological databases, including PubChem and the European Chemicals Agency (ECHA) database, did not yield specific entries or studies for this compound. The information retrieved often pertained to structurally different compounds, such as furanone derivatives, which are not relevant to the subject of this inquiry.

Consequently, it is not possible to provide an evidence-based article on the following topics as outlined in the initial request:

Environmental Fate and Ecotoxicological Implications of 5 Ethyl 4 Hydroxynonan 2 One

Ecological Impact Assessments of 5-Ethyl-4-hydroxynonan-2-one on Non-Target Organisms

The absence of scientific data for this specific compound prevents any meaningful discussion or the creation of data tables related to its environmental behavior and impact. Further research and empirical studies are required to determine the environmental properties and potential ecological risks associated with this compound.

Applications and Future Research Directions for 5 Ethyl 4 Hydroxynonan 2 One

Utilization of 5-Ethyl-4-hydroxynonan-2-one as a Chirality Building Block in Organic Synthesis

The structure of this compound, featuring a chiral center at the C4 position, makes it an interesting candidate as a chiral building block in asymmetric synthesis. Chiral molecules are crucial in the development of pharmaceuticals and agrochemicals, where a specific enantiomer often determines the biological activity and safety of the final product.

The hydroxyl and ketone functionalities of this compound offer versatile handles for a variety of chemical transformations. The hydroxyl group can be protected or activated to participate in nucleophilic substitutions or esterifications. The ketone group is amenable to reactions such as reductions, Grignard additions, and Wittig reactions. This dual functionality allows for the stepwise and controlled construction of more complex molecules with defined stereochemistry.

Potential Synthetic Transformations:

Diastereoselective Reductions: The reduction of the ketone at C2 can be influenced by the existing stereocenter at C4, potentially leading to the diastereoselective formation of a 1,3-diol. These diol motifs are common in many natural products.

Aldol (B89426) Reactions: The ketone can serve as a nucleophile (after deprotonation to form an enolate) or an electrophile in aldol reactions, enabling the formation of carbon-carbon bonds to build larger molecular frameworks.

Lactonization: Intramolecular reactions, such as the formation of a lactone through the reaction of the hydroxyl group with a derivative of the ketone, could lead to the synthesis of heterocyclic compounds.

The successful application of this compound as a chiral building block will depend on the development of efficient methods for its enantioselective synthesis, which currently remains a significant research challenge.

Integration of this compound into Advanced Materials Development

The incorporation of functionalized organic molecules into polymers and other materials can impart novel properties. While specific research on integrating this compound into advanced materials is not yet available, its structure suggests several hypothetical applications.

The hydroxyl group of the molecule could be used to initiate ring-opening polymerizations of cyclic esters like lactide or caprolactone, leading to the formation of biodegradable polyesters with a terminal functional group. This terminal group, derived from the this compound moiety, could then be further modified to tune the material's properties or to attach other molecules, such as drugs for controlled release applications.

Furthermore, the ketone functionality could be utilized in the formation of polymer networks through cross-linking reactions. For example, it could react with dihydrazides to form hydrazone linkages, which are known to be reversible and can lead to the development of self-healing materials.

Hypothetical Applications in Materials Science:

| Application Area | Potential Role of this compound |

| Biodegradable Polymers | As an initiator for ring-opening polymerization, introducing functionality. |

| Functional Coatings | As a component in resins that can be cross-linked for durable coatings. |

| Hydrogels | As a cross-linking agent to form stimuli-responsive hydrogels. |

These potential applications hinge on the ability to produce this compound economically and on a scale suitable for materials science research.

Emerging Research Areas for this compound and its Derivatives

Given the limited existing research on this compound, several areas of investigation are ripe for exploration. A primary focus would be the development of efficient and stereoselective synthetic routes to access this molecule. Both chemical and biocatalytic methods could be explored.

Once accessible, a key research direction would be the investigation of its biological activity. Many structurally related β-hydroxy ketones and their derivatives exhibit interesting biological properties. For instance, some furanone derivatives, which share a similar core structure, are known for their roles as flavor and fragrance compounds. It is plausible that this compound or its derivatives could possess antimicrobial, antifungal, or other pharmacologically relevant activities.

Another emerging area is the use of this compound as a starting material for the synthesis of novel heterocyclic compounds. The combination of the hydroxyl and ketone groups in a flexible alkyl chain provides a template for a variety of cyclization reactions, potentially leading to new classes of compounds with unique properties.

Challenges and Opportunities in the Academic Research of this compound

The primary challenge in the academic research of this compound is the current lack of established synthetic methods and the scarcity of commercially available starting materials. This makes any investigation into its properties and applications a significant undertaking, requiring substantial synthetic chemistry efforts.

However, this challenge also presents a significant opportunity. The development of a novel and efficient synthesis for this compound would be a valuable contribution to the field of organic chemistry. Furthermore, the under-explored nature of this molecule means that any new discoveries regarding its properties or applications would be highly impactful.

The opportunity exists for researchers to be the first to fully characterize this compound, explore its reactivity, and uncover its potential uses. This includes a systematic study of its stereochemistry and the development of methods to control it, which would be of great interest to the broader chemical community. The investigation of its potential as a precursor to new pharmaceuticals, materials, or other valuable chemicals remains a wide-open field of research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.